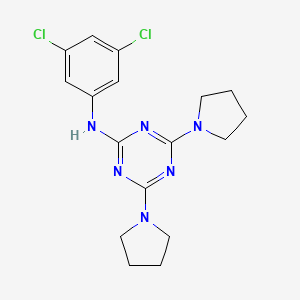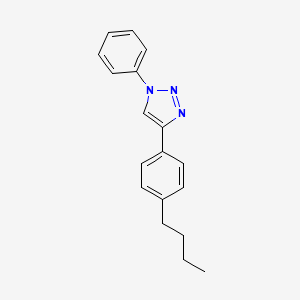![molecular formula C11H14 B14136613 Bicyclo[4.4.1]undeca-1,5,8-triene CAS No. 88816-30-2](/img/structure/B14136613.png)
Bicyclo[4.4.1]undeca-1,5,8-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.4.1]undeca-1,5,8-triene: is a bicyclic hydrocarbon with the molecular formula C11H14 It is characterized by its unique structure, which includes two fused rings and three double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[4.4.1]undeca-1,5,8-triene typically involves the use of catalytic systems. One common method is the rhodium-catalyzed reaction, which facilitates the formation of the bicyclic structure through a series of steps including homocoupling of terminal alkynes and subsequent annulation . The reaction conditions often require precise temperature control and the presence of specific ligands to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of catalytic synthesis can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclo[4.4.1]undeca-1,5,8-triene undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds to single bonds, altering the compound’s structure.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes.
Applications De Recherche Scientifique
Chemistry: Bicyclo[4.4.1]undeca-1,5,8-triene is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules .
Biology and Medicine: Research into the biological activity of this compound is ongoing. Its potential as a pharmacophore, a part of a molecule responsible for its biological activity, is being explored.
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which Bicyclo[4.4.1]undeca-1,5,8-triene exerts its effects involves its interaction with various molecular targets. The double bonds in its structure allow it to participate in electrophilic addition reactions, where it can form new bonds with electrophiles. This reactivity is crucial for its role in organic synthesis and potential biological applications .
Comparaison Avec Des Composés Similaires
Bicyclo[4.4.1]undeca-2,4,8-triene: This compound has a similar bicyclic structure but differs in the position of the double bonds.
Bicyclo[4.2.0]octa-1,5,7-triene: Another related compound with a different ring size and double bond arrangement.
Uniqueness: Bicyclo[4.4.1]undeca-1,5,8-triene is unique due to its specific arrangement of double bonds and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
88816-30-2 |
|---|---|
Formule moléculaire |
C11H14 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
bicyclo[4.4.1]undeca-1,5,8-triene |
InChI |
InChI=1S/C11H14/c1-2-6-11-8-4-3-7-10(5-1)9-11/h1-2,7-8H,3-6,9H2 |
Clé InChI |
WISVDKQUZGBNBF-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C2CC=CCC(=C1)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B14136542.png)
![N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14136545.png)

![Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 6,7-dihydro-2,5,7,7-tetramethyl-](/img/structure/B14136552.png)

![(2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate](/img/structure/B14136564.png)
![2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B14136574.png)
![Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane](/img/structure/B14136580.png)
![{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium](/img/structure/B14136581.png)


![7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one](/img/structure/B14136602.png)

